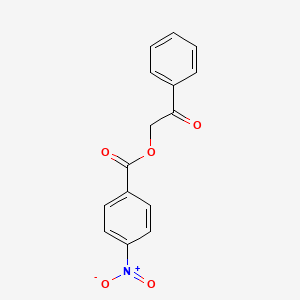

2-Oxo-2-phenylethyl 4-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7254-22-0 |

|---|---|

Molecular Formula |

C15H11NO5 |

Molecular Weight |

285.25 g/mol |

IUPAC Name |

phenacyl 4-nitrobenzoate |

InChI |

InChI=1S/C15H11NO5/c17-14(11-4-2-1-3-5-11)10-21-15(18)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2 |

InChI Key |

HTUPFJNHCYKLPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2 Phenylethyl 4 Nitrobenzoate

Catalytic Strategies in the Formation of 2-Oxo-2-phenylethyl 4-nitrobenzoate (B1230335)

Modern catalytic methods provide efficient and selective pathways to α-acyloxy ketones, often under mild conditions. These strategies for the synthesis of 2-Oxo-2-phenylethyl 4-nitrobenzoate typically involve the direct, regioselective introduction of a 4-nitrobenzoate group to a two-carbon synthon already bearing the phenyl ketone moiety.

Iodine-Catalyzed Regioselective Oxo-Acyloxylation Approaches

An effective method for the synthesis of α-acyloxy ketones is the iodine-catalyzed oxo-acyloxylation of alkenes or enol ethers. This approach facilitates the formation of this compound from a suitable precursor like 1-phenylethylene (styrene) or its enol ether derivative, and 4-nitrobenzoic acid. This oxidative process is noted for its high regioselectivity and use of a metal-free catalyst.

The reaction typically employs molecular iodine (I₂) as a catalyst in the presence of a stoichiometric oxidant, such as tert-butyl hydroperoxide (TBHP). The process is believed to proceed through the formation of an iodonium (B1229267) ion intermediate from the alkene, which is then regioselectively opened by the carboxylate nucleophile (4-nitrobenzoate). Subsequent oxidation leads to the formation of the α-acyloxy ketone product. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is common and beneficial for this transformation. High yields have been reported for a range of substrates using this methodology.

Table 1: Iodine-Catalyzed Oxo-Acyloxylation for α-Acyloxy Ketone Synthesis

| Catalyst | Substrate | Acyl Source | Oxidant | Solvent | Temperature | Yield |

|---|

N-Heterocyclic Carbene (NHC)-Catalyzed Regioselective Oxo-Acyloxylation Protocols

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of α-acyloxy ketones. In this context, an NHC can catalyze the reaction of an aldehyde with an oxidizing agent and a carboxylic acid to furnish the desired product. For the synthesis of this compound, this protocol would likely involve the reaction of phenylglyoxal (B86788) with 4-nitrobenzoic acid.

The catalytic cycle is initiated by the addition of the NHC to the aldehyde (phenylglyoxal), forming a Breslow intermediate. This intermediate is then oxidized to an activated acyl azolium species. The acyl azolium intermediate is a highly reactive electrophile that is readily attacked by the carboxylate (4-nitrobenzoate) to form the final product and regenerate the NHC catalyst. This method avoids the use of metal catalysts and offers a distinct pathway for the construction of the target molecule.

Table 2: NHC-Catalyzed Acylation for α-Acyloxy Ketone Synthesis

| NHC Precursor | Substrate | Acyl Source | Oxidant | Base | Solvent | Yield |

|---|

Esterification Reactions via Acyl Chloride Precursors under Phase-Transfer Catalysis

A more traditional and highly effective route to this compound is the esterification of an α-halo ketone with a carboxylate salt. Specifically, the reaction between 2-bromo-1-phenylethan-1-one (phenacyl bromide) and the sodium or potassium salt of 4-nitrobenzoic acid is a common approach. The efficiency of this bimolecular nucleophilic substitution can be significantly enhanced by the use of a phase-transfer catalyst (PTC).

In this system, the carboxylate salt resides in an aqueous or solid phase, while the α-halo ketone is in an organic phase. The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the carboxylate anion into the organic phase, where it can react with the electrophilic phenacyl bromide. This method circumvents the need for anhydrous conditions and expensive polar aprotic solvents, making it an operationally simple and cost-effective choice.

Table 3: Phase-Transfer Catalyzed Esterification

| Substrate | Reagent | Catalyst | Organic Solvent | Temperature | Time | Yield |

|---|

Construction of the this compound Skeleton Utilizing β-Ketosulfoxonium Ylides

A modern and innovative approach for the synthesis of α-acyloxy ketones involves the reaction of β-ketosulfoxonium ylides with carboxylic acids. nih.gov For the target molecule, this would involve the reaction of phenacyl-stabilized dimethylsulfoxonium ylide with 4-nitrobenzoic acid. nih.gov This method provides a direct and often metal-free pathway to the desired product. nih.gov

The reaction is believed to proceed via the protonation of the ylide by the carboxylic acid, forming a sulfoxonium salt and a carboxylate. The subsequent nucleophilic attack of the carboxylate onto the α-carbon, with the concomitant departure of dimethyl sulfoxide (DMSO) as a leaving group, furnishes the this compound product. Recent advancements have demonstrated that this transformation can also be achieved under photoredox catalysis, expanding the versatility of this method. organic-chemistry.org This approach is notable for its operational simplicity and the avoidance of pre-functionalized starting materials like α-halo ketones. nih.gov

Table 4: Synthesis via β-Ketosulfoxonium Ylides

| Ylide | Carboxylic Acid | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Dimethyl(phenacyl)sulfoxonium ylide | 4-Nitrobenzoic Acid | None | Dichloromethane (B109758) | Reflux | Moderate-High nih.gov |

Comparative Analysis of Synthetic Pathways: Yields, Selectivity, and Operational Efficiency

The choice of synthetic route for this compound depends on factors such as desired yield, atom economy, operational simplicity, and the availability of starting materials.

Yields and Selectivity: The classical esterification via phase-transfer catalysis generally provides the most reliable and highest yields, often approaching quantitative conversion. The reaction is highly selective, with the substitution occurring specifically at the α-carbon bearing the halogen. Iodine and NHC-catalyzed oxo-acyloxylation reactions also offer good to high yields with excellent regioselectivity, ensuring the formation of the desired α-acyloxy ketone isomer over other potential products. The sulfoxonium ylide methodology also reports good to excellent yields, particularly under photocatalytic conditions. nih.govorganic-chemistry.org

Operational Efficiency: Phase-transfer catalysis stands out for its operational simplicity. It often runs at room temperature, does not require strictly anhydrous solvents, and the catalyst loading is typically low. The workup is also generally straightforward. Catalytic methods involving iodine or NHCs are also efficient, benefiting from low catalyst loadings. However, they may require elevated temperatures or specific, sometimes sensitive, NHC precursors and oxidants, which can add to the operational complexity. The sulfoxonium ylide approach is operationally simple in its catalyst-free variant, though it may require reflux conditions. nih.gov The photoredox-catalyzed version requires specialized photoreactor equipment. organic-chemistry.org

Atom Economy and Reagents: The catalytic strategies (Iodine and NHC) are advantageous in terms of atom economy, as they construct the C-O bond directly without the need for a leaving group on the carbon skeleton, although they do require a stoichiometric oxidant. The PTC route, while efficient, involves a substitution reaction that generates a halide salt as a byproduct. The sulfoxonium ylide method is also highly atom-economical, producing DMSO as a relatively benign and easily removable byproduct. nih.gov

Mechanistic Investigations into the Formation of 2 Oxo 2 Phenylethyl 4 Nitrobenzoate

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Syntheses

While the direct nucleophilic substitution is a primary route, the formation of aryl and alkyl esters can also be facilitated by transition metal catalysis, which offers alternative pathways for C-O bond formation. nih.govmdpi.com Transition metals like palladium, copper, and nickel are renowned for their ability to catalyze cross-coupling reactions. nih.gov For instance, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols represents a method to form α-ketoesters. organic-chemistry.org

However, for the specific synthesis of 2-Oxo-2-phenylethyl 4-nitrobenzoate (B1230335) from 2-bromo-1-phenylethanone and 4-nitrobenzoic acid, transition metal-catalyzed pathways are less common than direct substitution methods. The high reactivity of the α-haloketone substrate often makes harsher catalytic cycles unnecessary. Instead, methods like phase-transfer catalysis are frequently employed to enhance reaction rates and yields under milder conditions. mdma.chcrdeepjournal.org

Table 1: Comparison of Synthetic Approaches for Phenacyl Esters

| Method | Typical Catalyst/Conditions | General Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Sₙ2 reaction between carboxylate and α-haloketone | Simple, atom-economical | Can require high temperatures, long reaction times |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium (B1175870) salt (e.g., TBAB), crown ether | Facilitated Sₙ2 reaction in a biphasic system | Mild conditions, high yields, faster rates crdeepjournal.orgijirset.com | Requires a catalyst, potential for catalyst poisoning |

| Transition Metal Catalysis (Hypothetical) | Pd or Cu complex, base, ligand | Oxidative addition, reductive elimination | Broad substrate scope for C-O bond formation nih.gov | Catalyst cost, ligand sensitivity, potential side reactions |

Role of Catalyst-Substrate Interactions in Promoting Regioselectivity

Regioselectivity in the formation of 2-Oxo-2-phenylethyl 4-nitrobenzoate is primarily dictated by the inherent reactivity of the starting materials: the nucleophilic carboxylate group of 4-nitrobenzoic acid and the electrophilic α-carbon of 2-bromo-1-phenylethanone. The reaction selectively forms an ester at the carboxylic acid function without affecting the nitro group or the aromatic rings.

Catalysts, particularly in phase-transfer catalysis (PTC), play a crucial role in promoting this specific reaction. In a solid-liquid PTC system, a catalyst like a quaternary ammonium salt or a crown ether facilitates the transfer of the 4-nitrobenzoate anion from the solid or aqueous phase into the organic phase where the 2-bromo-1-phenylethanone is dissolved. mdma.chwiley-vch.de For example, a crown ether can encapsulate the potassium cation of potassium 4-nitrobenzoate, creating a "naked" and highly reactive carboxylate anion in the organic phase. nih.govresearchgate.net This "anion activation" significantly enhances the nucleophilicity of the carboxylate, accelerating its specific attack on the electrophilic carbon atom bearing the bromine, thus ensuring high regioselectivity. mdma.ch

Intermediates and Transition States in Esterification Reactions of this compound

The esterification of 4-nitrobenzoate with 2-bromo-1-phenylethanone proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net This reaction is a concerted process, meaning bond-forming and bond-breaking occur in a single step.

The key steps and species are:

Reactants : The 4-nitrobenzoate anion acts as the nucleophile, and 2-bromo-1-phenylethanone is the electrophilic substrate.

Transition State : The reaction proceeds through a single, high-energy transition state. In this state, the nucleophilic oxygen atom of the carboxylate attacks the carbon atom attached to the bromine from the side opposite to the bromine atom (a "backside attack"). researchgate.net This results in a trigonal bipyramidal geometry around the central carbon atom, where the oxygen and bromine are in the axial positions, and three other groups are in the equatorial plane. The C-O bond is partially formed while the C-Br bond is partially broken.

Products : The ester (this compound) and a bromide ion are formed. A notable feature of the Sₙ2 mechanism is the inversion of stereochemistry at the electrophilic carbon, though this is not applicable when the carbon is achiral, as in this case.

The α-carbonyl group in 2-bromo-1-phenylethanone makes the α-carbon particularly electrophilic and susceptible to Sₙ2 attack, as the carbonyl group can stabilize the developing negative charge in the transition state.

Computational and Theoretical Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanism of Sₙ2 reactions like the formation of phenacyl esters. researchgate.netsciforum.net These studies can model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. researchgate.net

Key insights from computational studies on Sₙ2 reactions include:

Potential Energy Surface (PES) : In the gas phase, the Sₙ2 reaction typically proceeds through a double-well potential energy surface, involving the formation of ion-molecule complexes before and after the central transition state barrier. In polar solvents, this profile is often simplified to a single barrier. researchgate.net

Transition State Analysis : DFT calculations can precisely determine the geometry and vibrational frequencies of the transition state, confirming the single imaginary frequency corresponding to the reaction coordinate (the C-O bond formation and C-Br bond breaking).

Analysis of Orbitals and Charges : Methods like Frontier Molecular Orbital (FMO) analysis and electrostatic potential (ESP) mapping help explain reactivity. The reaction can be understood as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (4-nitrobenzoate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (2-bromo-1-phenylethanone), which is typically centered on the σ* anti-bonding orbital of the C-Br bond.

Table 2: Computational Methods in Mechanistic Analysis

| Computational Method | Information Provided | Relevance to Mechanism |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, energies of stationary points (reactants, transition states, products) sciforum.net | Calculates reaction barriers and overall thermodynamics. |

| Frequency Calculations | Vibrational frequencies, characterization of stationary points | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Energy and location of HOMO and LUMO | Explains the site of nucleophilic attack by identifying the interacting orbitals. |

| Electrostatic Potential (ESP) Mapping | Maps charge distribution on the molecule | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the reaction sciforum.net | Provides a more realistic energy profile by accounting for solvation effects on charged species. |

Chemical Reactivity and Transformations of 2 Oxo 2 Phenylethyl 4 Nitrobenzoate

Reactivity Profiles as an Alpha-Keto Ester System

The core reactivity of 2-Oxo-2-phenylethyl 4-nitrobenzoate (B1230335) is centered around its α-keto ester functionality. This system is characterized by two adjacent carbonyl groups, the ketone and the ester, which significantly influence each other's reactivity. The presence of the electron-withdrawing 4-nitrobenzoate group further modulates the electronic properties of the molecule.

Derivatization Strategies and Functional Group Interconversions

The structural features of 2-Oxo-2-phenylethyl 4-nitrobenzoate offer multiple avenues for derivatization and functional group interconversions. These transformations can target the keto group, the ester linkage, or the aromatic rings.

One key transformation is the reduction of the nitro group on the benzoate (B1203000) ring to an amine. This can be achieved using various reducing agents, such as metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or through catalytic hydrogenation. This conversion dramatically alters the electronic properties of the benzoate moiety, transforming it from an electron-withdrawing to an electron-donating group, which in turn affects the reactivity of the entire molecule.

The ketone functionality can undergo a variety of reactions. For instance, it can be reduced to a secondary alcohol using selective reducing agents. Furthermore, the α-keto ester can serve as a precursor for the synthesis of various heterocyclic compounds.

The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxy-1-phenylethanone. This reaction is a fundamental transformation for this class of compounds.

Nucleophilic and Electrophilic Reactivity Patterns

The electrophilic nature of the carbonyl carbons in the α-keto ester system is a defining feature of the reactivity of this compound. Both the ketonic and the ester carbonyl carbons are susceptible to attack by nucleophiles.

Nucleophilic Attack at the Ketonic Carbonyl: The ketone carbonyl is a primary site for nucleophilic addition reactions. For example, it can react with organometallic reagents like Grignard reagents or organolithium compounds. It is also susceptible to reactions like the Henry reaction, where a nitroalkane adds across the carbonyl group in the presence of a base.

Nucleophilic Acyl Substitution at the Ester Carbonyl: The ester carbonyl can undergo nucleophilic acyl substitution. This reaction is fundamental to the chemistry of esters and can be catalyzed by either acid or base. Protic nucleophiles such as water, alcohols, and amines can attack the ester carbonyl, leading to hydrolysis, transesterification, or amidation, respectively. The electron-withdrawing nature of the 4-nitrobenzoate group makes the ester carbonyl particularly electrophilic and thus more reactive towards nucleophiles.

While the primary reactivity of this compound is dominated by the electrophilicity of its carbonyl centers, the aromatic rings can, in principle, undergo electrophilic substitution. However, the phenacyl group is deactivating, and the 4-nitrobenzoate ring is strongly deactivated towards electrophilic attack due to the presence of the nitro group.

Below is a table summarizing some potential reactions of this compound based on the reactivity of its functional groups.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Reduction of Nitro Group | Fe, HCl or H₂, Pd/C | 2-Oxo-2-phenylethyl 4-aminobenzoate |

| Reduction of Ketone | NaBH₄ | 2-Hydroxy-2-phenylethyl 4-nitrobenzoate |

| Ester Hydrolysis (Basic) | NaOH, H₂O | 4-Nitrobenzoic acid, 2-Hydroxy-1-phenylethanone |

| Ester Hydrolysis (Acidic) | H₃O⁺ | 4-Nitrobenzoic acid, 2-Hydroxy-1-phenylethanone |

| Transesterification | R'OH, acid or base catalyst | 2-Oxo-2-phenylethyl R'-carboxylate, 4-Nitrobenzoic acid |

| Amidation | R'NH₂, heat | N-R'-4-nitrobenzamide, 2-Hydroxy-1-phenylethanone |

| Henry Reaction (at Ketone) | R'CH₂NO₂, base | Product of addition to the ketone |

Applications of 2 Oxo 2 Phenylethyl 4 Nitrobenzoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. orgsyn.org While direct and explicit examples of 2-Oxo-2-phenylethyl 4-nitrobenzoate (B1230335) in MCRs are not extensively documented in dedicated studies, its structural components suggest its high potential for such transformations. The reactivity of the phenacyl group is well-established in various MCRs. chemsynthesis.comnih.gov

The α-methylene group of the phenacyl moiety is acidic and can be deprotonated to form a reactive enolate intermediate. This enolate can participate in a variety of bond-forming reactions. For instance, in a hypothetical MCR, the enolate of 2-Oxo-2-phenylethyl 4-nitrobenzoate could act as a nucleophile, attacking an aldehyde in the presence of an amine and another component, such as a malononitrile, to construct highly functionalized carbocyclic or heterocyclic systems.

Table 1: Potential Multi-Component Reactions Involving this compound Analogs

| Reaction Type | Reactants | Potential Product Scaffold |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia, β-Ketoester (analog) | Dihydropyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, β-Ketoester (analog) | Dihydropyrimidinone |

| Feist-Benary Furan Synthesis | α-Haloketone (analog), β-Dicarbonyl Compound, Base | Furan |

This table presents plausible MCRs where a phenacyl derivative like this compound could theoretically participate based on the known reactivity of its functional groups.

Role in the Elaboration of Complex Molecular Architectures

The construction of complex molecular architectures often relies on the sequential or convergent assembly of smaller, functionalized building blocks. This compound can serve as a key starting material in such synthetic strategies. The nitro group on the benzoate (B1203000) moiety can be chemically manipulated, for instance, through reduction to an amine, which can then be further functionalized. This allows for the introduction of new substituents and the extension of the molecular framework.

For example, the reduction of the nitro group to an amine would yield 2-Oxo-2-phenylethyl 4-aminobenzoate. This amino group can then undergo a plethora of reactions, including acylation, alkylation, or diazotization followed by coupling reactions, to append new molecular fragments. This strategic functionalization is crucial for building intricate molecular designs.

Precursor for the Synthesis of Novel Organic Scaffolds

The inherent reactivity of this compound makes it an attractive precursor for the synthesis of various novel organic scaffolds, particularly heterocyclic systems. The phenacyl portion of the molecule is a well-known precursor for the synthesis of heterocycles such as oxazoles, imidazoles, and quinoxalines. nih.gov

For instance, condensation of the α-dicarbonyl functionality (generated in situ or through prior oxidation) with primary amines can lead to the formation of substituted quinoxalines. Similarly, reaction with amidines can furnish substituted pyrimidines. The presence of the 4-nitrobenzoate group can influence the reactivity and regioselectivity of these cyclization reactions and can be carried through the synthetic sequence to be a functional handle in the final product.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant(s) | Resulting Heterocyclic Scaffold |

| Hydrazine | Pyridazine derivative |

| o-Phenylenediamine | Quinoxaline derivative |

| Guanidine | Pyrimidine derivative |

| Hydroxylamine | Isoxazole derivative |

This table outlines potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for phenacyl compounds.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of esters, including 2-Oxo-2-phenylethyl 4-nitrobenzoate (B1230335). The aim is to reduce or eliminate hazardous substances and by-products, minimize energy consumption, and utilize renewable resources. researchgate.netnih.govskpharmteco.comresearchgate.net

Key strategies for greener synthesis include:

Solvent-Free Reactions: Performing reactions under neat conditions, where the reactants themselves act as the solvent, can significantly reduce waste. For instance, the base-catalyzed synthesis of phenyl esters from carboxylic acids and diphenyl carbonate can be achieved without a solvent at elevated temperatures. rsc.org

Alternative Solvents: When solvents are necessary, the focus is on replacing hazardous options like dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂) with more environmentally benign alternatives. skpharmteco.com

Energy Efficiency: The use of microwave irradiation and ultrasound are being explored to accelerate reaction times and improve energy efficiency in esterification processes. scirp.orgscirp.org Research on the synthesis of ethyl 4-nitrobenzoate has shown that these methods can lead to higher conversion rates and yields in shorter timeframes. scirp.orgscirp.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis plays a pivotal role in the synthesis of 2-Oxo-2-phenylethyl 4-nitrobenzoate and its analogs, with ongoing research focused on developing more efficient and selective catalysts.

Recent advancements in this area include:

Base Catalysis: Tertiary amine bases such as DBU, TBD, and DMAP have been shown to be effective catalysts for the synthesis of phenyl esters under neat conditions. rsc.org

Borate-Sulfuric Acid Complexes: A novel catalyst system comprising a borate-sulfuric acid complex has been developed for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com This method offers a single-stage process that can be operated over a wide range of temperatures. google.com

Crown Ether Catalysis: Crown ethers have been utilized as catalysts in the synthesis of phenacyl esters for analytical applications, such as enhancing ultraviolet detection in liquid chromatography. acs.org This method facilitates the displacement reaction of a carboxylate anion with a reactive alkylating agent. acs.org

Zeolite Catalysts: Natural zeolites, particularly in their ultradispersed form, have shown promise as heterogeneous catalysts in the esterification of 4-nitrobenzoic acid. scirp.orgscirp.org The use of these solid acid catalysts in conjunction with microwave or ultrasound irradiation has demonstrated synergistic effects, leading to increased conversion and yield of the corresponding ester. scirp.orgscirp.org

Table 1: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst System | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Tertiary Amine Bases (DBU, TBD, DMAP) | Carboxylic Acids, Diphenyl Carbonate | Neat, >100 °C | Sustainable, solvent-free. rsc.org |

| Borate-Sulfuric Acid Complex | Phenols, Carboxylic Acids | 75-285 °C | Single-stage process. google.com |

| Crown Ethers | Carboxylic Acids, Alkylating Agents | 80 °C | Useful for derivatization for analytical purposes. acs.org |

| Ultradispersed Natural Zeolites | 4-Nitrobenzoic Acid, Ethanol | Argon, 80 °C, with MW or US | Environmentally friendly, synergistic effects. scirp.orgscirp.org |

Unveiling New Reactivity Modes and Synthetic Utilities

2-Oxo-2-phenylethyl benzoate (B1203000) and its derivatives are valuable intermediates in organic synthesis. researchgate.net Research is ongoing to discover new reactions and applications for these compounds.

Current areas of exploration include:

Protecting Groups: Phenacyl esters are known to be useful as photo-removable protecting groups for carboxylic acids. researchgate.net This property is valuable in complex multi-step syntheses where selective deprotection is required.

Heterocyclic Synthesis: These compounds serve as precursors for the synthesis of various heterocyclic systems, such as oxazoles and imidazoles. researchgate.net

Structural Studies: The three-dimensional structures of various 2-oxo-2-phenylethyl benzoates have been confirmed by single-crystal X-ray diffraction, providing insights into their conformational properties and intermolecular interactions. researchgate.netresearchgate.net This fundamental understanding can guide the design of new molecules with specific properties.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and automation. europa.eu The application of flow chemistry to the synthesis of esters and related compounds is a growing area of interest.

Key benefits of flow chemistry include:

Enhanced Safety: Flow reactors have a large surface-area-to-volume ratio, which allows for efficient heat dissipation, making it safer to perform highly exothermic reactions. europa.eu This is particularly relevant for nitration reactions that can be hazardous in traditional batch processes. europa.eu

Improved Control and Purity: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher purity products. europa.eu

Scalability: Processes developed in flow can often be scaled up more easily and safely than batch processes. europa.eu

Automation: Flow chemistry systems can be automated, enabling high-throughput synthesis and optimization of reaction conditions. europa.eu

While specific research on the flow synthesis of this compound is not widely published, the principles and technologies of flow chemistry are being applied to the synthesis of structurally related molecules, indicating a promising future direction for the production of this compound. researchgate.netnih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Oxo-2-phenylethyl benzoate |

| 2-(4-bromophenyl)-2-oxoethyl 2-aminobenzoate |

| 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate |

| 2-(4-Nitrophenyl)-2-oxoethyl picolinate |

| 2-bromo-1-phenylethanone |

| 4-bromophenacyl bromide |

| Atorvastatin calcium |

| Azilsartan medoxomil |

| Benzoic acid |

| benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Dichloromethane |

| Dimethyl adipate |

| Dimethylformamide (DMF) |

| Diphenyl carbonate |

| DMAP (4-Dimethylaminopyridine) |

| Ethanol |

| Ethyl 4-nitrobenzoate |

| Hexamethylenediamine |

| NMP (N-Methyl-2-pyrrolidone) |

| Phenyl benzoate |

| Sodium carbonate |

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) |

Q & A

Q. What are the recommended synthetic routes for 2-oxo-2-phenylethyl 4-nitrobenzoate, and how do reaction conditions influence yield?

The synthesis of 2-oxo-2-phenylethyl esters typically involves esterification between a phenacyl bromide derivative and a nitrobenzoic acid. A scalable method includes:

- Step 1: React 4-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

- Step 2: Couple the acyl chloride with 2-oxo-2-phenylethanol (phenacyl alcohol) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

- Critical Parameters: Maintain a temperature of 0–5°C during coupling to minimize side reactions. Yields (>70%) depend on stoichiometric ratios (1:1.2 acid:alcohol) and moisture exclusion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy:

- ¹H NMR: The ester carbonyl (δ 8.0–8.3 ppm) and nitro group (meta to ester) induce deshielding in aromatic protons. Phenacyl protons (C=O adjacent) appear as a singlet at δ 5.2–5.5 ppm.

- ¹³C NMR: Key signals include the ester carbonyl (δ 165–170 ppm) and nitro-substituted aromatic carbons (δ 125–135 ppm) .

- IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing nitro group activates the benzene ring toward nucleophilic aromatic substitution (NAS) at the para position. For example:

- Nucleophilic Attack: Use potassium hydroxide (KOH) in dimethylformamide (DMF) at 80°C to substitute nitro with hydroxyl groups.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles.

- Refinement: Employ SHELXL for least-squares refinement. For example, conflicting torsion angles between computational models and experimental data can be resolved by refining displacement parameters (ADPs) and validating with R-factor convergence (<5%) .

- Example: A related phenacyl ester (Acta Cryst. E67, o3030) showed a planar nitro group (torsion angle: 179.8°), confirming minimal steric hindrance .

Q. What experimental strategies optimize the compound’s biological activity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR): Modify the phenacyl moiety (e.g., halogenation) to enhance binding to hydrophobic enzyme pockets.

- Assay Design: Test inhibition of cyclooxygenase-2 (COX-2) using fluorescence polarization. IC₅₀ values correlate with nitro group positioning, as seen in quinazolinone analogs .

- Data Interpretation: Use molecular docking (AutoDock Vina) to simulate interactions, prioritizing compounds with ∆G < -8 kcal/mol .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

-

Degradation Pathways: Hydrolysis of the ester bond is accelerated in polar protic solvents (e.g., water, methanol).

-

Stability Testing:

Condition Degradation (%) at 6 Months Dry, -20°C <2% 25°C, 60% RH 15% Methanol, 4°C 8%

Methodological Considerations

Q. What computational tools predict the compound’s physicochemical properties for drug discovery?

Q. How can high-throughput screening (HTS) pipelines evaluate the compound’s potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.